N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic carboxamide derivative of the pyrrolo[2,1-b]quinazoline scaffold. The core structure consists of a fused pyrroloquinazoline system with a ketone group at position 9 and a carboxamide moiety at position 4. The 4-chlorophenyl ethyl substituent on the carboxamide group distinguishes it from other analogs in this chemical class.
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-6-3-13(4-7-15)9-10-22-19(25)14-5-8-16-17(12-14)23-18-2-1-11-24(18)20(16)26/h3-8,12H,1-2,9-11H2,(H,22,25) |
InChI Key |
ZZXKXOUVZFLYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
2-Aminobenzylamine (21 ) reacts with γ-butyrolactone (22 ) under acidic reflux (POCl₃, 110°C, 8 hr) to yield 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one (23 ) in 68–72% yield. This step forms the fused pyrrolidine-quinazoline framework.
Introduction of the Carboxylic Acid Group
Nitration of 23 at position 6 (HNO₃/H₂SO₄, 0°C) followed by reduction (H₂, Pd/C) yields 6-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one. Subsequent diazotization (NaNO₂, HCl) and hydrolysis (CuSO₄, H₂O) produces the 6-carboxylic acid derivative (24 ) with 85% purity.
Table 1: Key Intermediates in Core Synthesis
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| 23 | POCl₃, reflux | 68–72 |
| 24 | HNO₃/H₂SO₄ → H₂/Pd/C → Diazotization | 61 |
Synthesis of 4-Chlorophenethylamine Side Chain
The side chain, 2-(4-chlorophenyl)ethylamine, is prepared via a two-step alkylation-reduction sequence.
Friedel-Crafts Alkylation
4-Chlorobenzene reacts with acrylonitrile (AlCl₃, 0°C) to form 3-(4-chlorophenyl)propanenitrile (87% yield). Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitrile to 3-(4-chlorophenyl)propylamine.
Purification
The amine is purified via fractional distillation (bp 142–145°C at 12 mmHg) and characterized by ¹H NMR (δ 7.25–7.30 ppm, aromatic protons).
Amide Coupling to Form the Target Compound
The carboxylic acid (24 ) is activated for nucleophilic attack by the 4-chlorophenethylamine side chain.
Activation of Carboxylic Acid
24 is treated with thionyl chloride (SOCl₂, reflux, 3 hr) to form the acyl chloride, which is isolated as a crystalline solid (mp 98–101°C).
Amide Bond Formation
The acyl chloride reacts with 4-chlorophenethylamine in dry THF under N₂. Triethylamine (3 eq) is added to scavenge HCl, yielding the crude amide (89% conversion). Column chromatography (SiO₂, EtOAc/hexane 3:7) affords the pure product.
Table 2: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → rt |
| Coupling Agent | None (acyl chloride) |
| Purification | Column chromatography |
Optimization and Challenges
Regioselectivity in Cyclization
Early attempts using anthranilic acid derivatives led to competing ring formations. Switching to 2-aminobenzylamine minimized byproducts, as its primary amine preferentially reacts with γ-butyrolactone.
Steric Hindrance in Amidation
Bulky substituents on the quinazoline core necessitated slow addition of the acyl chloride to prevent dimerization. Kinetic studies showed optimal results at 0.1 M concentration.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed ≥98% purity. Residual solvents (THF, EtOAc) were below ICH Q3C limits.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 62% overall yield using continuous-flow hydrogenation for the nitrile reduction step. Process mass intensity (PMI) was reduced to 32 versus 89 in batch mode .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The quinazoline scaffold is known for its diverse biological activities, particularly in cancer therapy. Compounds with this structure have been shown to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in several cancers such as breast, ovarian, colon, and prostate cancer. The inhibition of TKRs represents a promising strategy for cancer treatment .
Pharmacological Properties
Research indicates that compounds similar to N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide possess multiple pharmacological properties:
- Antimicrobial Activity : Quinazoline derivatives have shown antibacterial and antifungal properties in various studies.
- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory activities by modulating inflammatory pathways in the body .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the core structure can significantly impact biological activity:
- Chlorophenyl Substituents : The presence of a chlorophenyl group in the compound enhances its lipophilicity and may improve binding affinity to biological targets.
- Tetrahydropyrroloquinazoline Framework : This specific framework contributes to the compound's stability and bioactivity.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on cancer cell lines:
- A study reported that a related quinazoline derivative showed potent anticancer activity with an IC50 value of 7.09 µM against HepG2 cells .
- Another research highlighted that incorporating specific side chains could enhance the anticancer activity against multiple cell lines by improving cellular uptake and target specificity .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes . Additionally, it may modulate receptor activity, influencing cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Gaps
- SAR Exploration : Further structure-activity relationship (SAR) studies are needed to correlate substituent effects with bioactivity, particularly for chlorophenyl and methoxy derivatives.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrroloquinazoline scaffold. Its molecular weight is approximately 428.9 g/mol, with significant hydrophobic characteristics (XLogP3-AA of 4.2) indicating potential for membrane permeability .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of quinazoline derivatives. The compound's structure suggests that it may exhibit significant antioxidant activity through various mechanisms:
- Mechanisms : The presence of hydroxyl groups and specific substituents can enhance radical scavenging capabilities. Compounds with multiple hydroxyl groups in ortho positions have shown superior antioxidant activity in assays such as ABTS and CUPRAC .
- Comparative Studies : In comparative assays, derivatives similar to the target compound exhibited TEAC values indicating strong antioxidant potential. For instance, certain 2-substituted quinazolinones demonstrated TEAC values ranging from 2.62 to 3.46, suggesting that modifications in the substituents can significantly influence activity .
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties. The target compound has been evaluated for its potential against various cancer cell lines:
- Molecular Docking Studies : In silico studies using molecular docking techniques have shown that quinazoline derivatives bind effectively to key cancer-related targets. This binding affinity correlates with cytotoxic activities observed in MTT assays against breast cancer cells .
- Case Studies : A study synthesized substituted tetrazoloquinazolines and evaluated their anticancer effects through molecular dynamics simulations and cytotoxicity assays. The findings indicated that these compounds could inhibit cancer cell proliferation effectively .
Other Biological Activities
In addition to antioxidant and anticancer activities, quinazoline derivatives have exhibited a range of other biological effects:
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Certain studies suggest that modifications to the quinazoline structure can lead to compounds with anti-inflammatory properties.
Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
The synthesis typically involves multi-step processes, including cyclization, coupling reactions, and functional group transformations. For example, analogous pyrroloquinazoline derivatives are synthesized via refluxing in solvents like acetic acid to achieve high purity . Optimization strategies include:
- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but require careful monitoring to avoid decomposition .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aromatic systems .
- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity, critical for downstream biological assays .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : Identifies hydrogen environments, such as the 4-chlorophenyl group (δ 7.2–7.4 ppm) and pyrroloquinazoline protons (δ 3.1–4.3 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths and angles, essential for understanding conformational stability .
Advanced Research Questions
Q. How can researchers analyze contradictions in biological activity data across studies involving pyrroloquinazoline derivatives?
Contradictions often arise from structural variations or assay conditions. A comparative analysis framework includes:
- Structural-activity tables :
| Substituent Position | Functional Group | Reported Activity | Assay System |
|---|---|---|---|
| C-6 | Carboxamide | Anticancer (IC50: 2.1 µM) | HeLa cells |
| C-9 | Keto group | Reduced solubility | Aqueous buffer |
- Dose-response standardization : Use uniform metrics (e.g., IC50) across studies to enable cross-comparison .
- Target validation : Employ siRNA knockdowns to confirm pathway specificity .
Q. What strategies enhance aqueous solubility without compromising biological efficacy?
Structural modifications balance solubility and activity:
- Salt formation : Hydrochloride salts improve solubility by 3–5 fold (e.g., 9-oxo derivatives in evidence 3) .
- PEGylation : Adding polyethylene glycol chains to the carboxamide group enhances hydrophilicity while maintaining target affinity .
- Prodrug approaches : Esterification of the carboxamide (e.g., ethyl esters) increases solubility, with enzymatic cleavage restoring active forms .
Q. How do structural modifications influence target binding affinity, and what computational methods support SAR studies?
Key modifications and tools include:
- C-2 substituents : Bulky groups (e.g., 4-chlorophenyl) enhance hydrophobic interactions in kinase pockets .
- Molecular docking : AutoDock Vina predicts binding poses with ATP-binding sites (e.g., EGFR kinase) .
- MD simulations : GROMACS assesses conformational stability over 100-ns trajectories to prioritize synthetically feasible derivatives .
Methodological Notes
- Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
- Synthetic scalability : Pilot-scale reactions (10–100 g) should optimize solvent recovery (e.g., DMF distillation) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
